molecular formula C22H40O3 B1584187 3-(16-Methylheptadecyl)oxolane-2,5-dione CAS No. 41375-88-6

3-(16-Methylheptadecyl)oxolane-2,5-dione

Cat. No. B1584187
CAS RN: 41375-88-6
M. Wt: 352.6 g/mol
InChI Key: XRAJHWOOOMPDFP-UHFFFAOYSA-N
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Description

“3-(16-Methylheptadecyl)oxolane-2,5-dione” is a chemical compound with the molecular formula C22H40O3 and a molecular weight of 352.56 g/mol . Its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI Key for “3-(16-Methylheptadecyl)oxolane-2,5-dione” is XRAJHWOOOMPDFP-UHFFFAOYNA-N . The SMILES representation is CC©CCCCCCCCCCCCCCCC1CC(=O)OC1=O .

Scientific Research Applications

Heavy Metals Adsorption

  • Scientific Field : Environmental Science
  • Application Summary : This compound has been used to modify electrospun cellulose nanofibers for the adsorption of heavy metals, specifically cadmium and lead ions, from model wastewater samples .
  • Methods of Application : The cellulose nanofibers were obtained through electrospinning and then modified with oxolane-2,5-dione. The surface chemistry during preparation and functionalization was monitored using Fourier transform-infrared spectroscopy, scanning electron microscopy, carbon-13 solid state nuclear magnetic resonance spectroscopy and Brunauer Emmett and Teller .
  • Results : The modified nanofibers showed an enhanced surface area of 13.68m²/g compared to the cellulose fibers with a surface area of 3.22m²/g. The Freundlich isotherm described the interactions better than Langmuir: Kf=1.0 and 2.91mmol g-1 (r2=0.997 and 0.988) for lead and cadmium, respectively .

Reduced Moisture Pickup in Polyol-Containing Mineral Filler Products

  • Scientific Field : Material Science
  • Application Summary : This compound has been used in a process for the production of a mineral filler product, specifically calcium carbonate, which was found to have a reduced moisture pickup compared to prior art products .
  • Methods of Application : The process involved dry grinding a calcium carbonate-containing material in the presence of an agent being a polyol .
  • Results : The mineral filler product produced through this process showed a reduced moisture pickup, making it suitable for use in a multitude of applications such as in polymer compositions, paper making, paper coatings, agricultural applications, paints, adhesives, sealants, construction applications, or cosmetic applications .

properties

IUPAC Name

3-(16-methylheptadecyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h19-20H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAJHWOOOMPDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961651
Record name 3-(16-Methylheptadecyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(16-Methylheptadecyl)oxolane-2,5-dione

CAS RN

56216-11-6, 41375-88-6
Record name Dihydro-3-(16-methylheptadecyl)-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56216-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-3-isooctadecylfuran-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041375886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(16-Methylheptadecyl)oxolane-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-3-isooctadecylfuran-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(16-Methylheptadecyl)oxolane-2,5-dione
Reactant of Route 2
3-(16-Methylheptadecyl)oxolane-2,5-dione
Reactant of Route 3
3-(16-Methylheptadecyl)oxolane-2,5-dione
Reactant of Route 4
3-(16-Methylheptadecyl)oxolane-2,5-dione
Reactant of Route 5
Reactant of Route 5
3-(16-Methylheptadecyl)oxolane-2,5-dione
Reactant of Route 6
3-(16-Methylheptadecyl)oxolane-2,5-dione

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